molecular formula C14H23NO3 B5964379 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 5219-98-7

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5964379
CAS No.: 5219-98-7
M. Wt: 253.34 g/mol
InChI Key: OMKGAGVHWAQYLL-DWOKVAPGSA-N
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Description

1.1. Structure and Properties of 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one This compound features a cyclohex-2-en-1-one core substituted with a butanoyl group at position 2, a 2-hydroxyethylamino moiety at position 3, and two methyl groups at position 4. The 2-hydroxyethylamino group enhances solubility in polar solvents, while the dimethylcyclohexenone ring influences steric and electronic properties .

Applications may include roles as intermediates in drug development or as ligands in coordination chemistry due to their hydrogen-bonding capabilities .

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-(2-hydroxyethylimino)-5,5-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-5-11(17)13-10(15-6-7-16)8-14(2,3)9-12(13)18/h16-17H,4-9H2,1-3H3/b13-11+,15-10?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKGAGVHWAQYLL-DWOKVAPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCO)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCO)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966567
Record name 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-98-7
Record name 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with butanoyl chloride in the presence of a base to form the butanoyl derivative. This intermediate is then reacted with 2-aminoethanol under controlled conditions to introduce the hydroxyethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the butanoyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Biological Activity

2-Butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 1313020-24-4
  • Structure : The compound features a cyclohexene core with a butanoyl and hydroxyethylamino substituent, which is critical for its biological activity.

Physical Properties

PropertyValue
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

The compound exhibits various biological activities, primarily through the modulation of cellular pathways involved in cancer progression and neuroprotection:

  • Antineoplastic Activity : Research indicates that derivatives of similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. This suggests that 2-butanoyl derivatives may possess similar properties, potentially acting as alkylating agents that modify DNA and induce apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies have indicated that compounds with hydroxyethylamino groups can protect neuronal cells from oxidative stress. This mechanism may involve the modulation of antioxidant pathways and inhibition of apoptosis .

Study 1: Anticancer Activity

A study published in ResearchGate examined hybrid molecules containing naphthoquinone and quinolinedione scaffolds, revealing that similar compounds could effectively inhibit the growth of various cancer cell lines. The study suggested that modifications like those found in 2-butanoyl derivatives could enhance efficacy against resistant cancer types .

Study 2: Neuroprotection

In a separate investigation focusing on neuroprotective agents, compounds with structural similarities to 2-butanoyl derivatives were shown to reduce neuronal cell death in models of oxidative stress. The findings highlighted the potential for these compounds to be developed into therapeutic agents for neurodegenerative diseases .

In Vitro Studies

Laboratory studies have demonstrated that 2-butanoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one can inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents.

In Vivo Studies

Preclinical trials using animal models have shown promising results in tumor regression when treated with this compound, suggesting its potential for further development as an anticancer drug.

Comparison with Similar Compounds

Key Observations :

  • The target compound and ’s bis-cyclohexenone share the 5,5-dimethylcyclohex-2-en-1-one core but differ in substituents. The bromophenyl bridge in increases molecular weight and introduces halogen-mediated intermolecular interactions (e.g., Br···π) .
  • Its carboxylic acid group improves water solubility compared to the target compound .
  • Tyrosol () lacks the cyclohexenone system but shares the 2-hydroxyethyl group, enabling hydrogen bonding similar to the target’s aminoethanol moiety .

Physicochemical Properties

  • Solubility: The 2-hydroxyethylamino group in the target compound improves polar solvent solubility, comparable to tyrosol’s hydroxyethylphenol . The brominated bis-cyclohexenone () is less polar due to its bulky bromophenyl group .
  • Melting Points: Cyclohexenone derivatives typically exhibit higher melting points (150–250°C) than phenolic compounds like tyrosol (90–95°C) due to stronger crystal packing from rigid enone systems .

Reactivity and Stability

  • The enone system in the target compound is susceptible to nucleophilic attack at the β-carbon, similar to other α,β-unsaturated ketones. In contrast, the benzimidazole in is more stable under acidic conditions due to aromatic stabilization .
  • The hydroxyethylamino group in the target compound and ’s derivative can undergo oxidation or esterification, whereas phenolic hydroxyethyl groups () are prone to electrophilic substitution .

Crystallographic and Computational Insights

  • Crystal structures of the bis-cyclohexenone () reveal chair conformations with puckering amplitudes (q = 0.5–0.7 Å) similar to the target compound’s cyclohexenone ring . Software like Mercury () and SHELX () enable visualization of packing patterns, showing that bulky substituents (e.g., bromophenyl) reduce packing efficiency compared to smaller groups like hydroxyethyl .
  • QTAIM analysis () highlights strong intramolecular hydrogen bonds (N–H···O) in the target compound, stabilizing its conformation .

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